Product packaging for Dapoxetine-d7 (hydrochloride)(Cat. No.:)

Dapoxetine-d7 (hydrochloride)

Cat. No.: B8118635
M. Wt: 348.9 g/mol
InChI Key: IHWDIQRWYNMKFM-WISGJDKSSA-N
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Description

Significance of Isotopic Labeling in Pharmaceutical Research

Isotopic labeling is a fundamental technique in pharmaceutical sciences that involves the incorporation of isotopes, such as deuterium (B1214612) (²H), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N), into drug molecules. musechem.commetsol.com This subtle modification, which adds a neutron to the hydrogen atom, can have profound effects on a drug's pharmacokinetic profile without altering its fundamental chemical properties or shape. nih.gov The resulting isotopically labeled compounds serve as invaluable tools for researchers. x-chemrx.com

Deuteration can significantly impact a drug's metabolic stability due to the "kinetic isotope effect" (KIE). bioscientia.de The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, making it more resistant to cleavage by metabolic enzymes, such as the cytochrome P450 (CYP450) family. bioscientia.de This can lead to a slower rate of metabolism, a longer half-life, and increased systemic exposure of the drug. wikipedia.orgresearchgate.net By studying these effects, researchers can gain a deeper understanding of how a drug is processed in the body and identify opportunities to improve its pharmacokinetic properties. nih.govresearchgate.net

Isotopically labeled compounds, particularly deuterated ones, are instrumental in elucidating the mechanisms of drug metabolism. wikipedia.orgresearchgate.net By strategically placing deuterium atoms at sites of metabolic activity, researchers can determine which parts of a molecule are most susceptible to enzymatic breakdown. plos.org This information is critical for designing new drug candidates with improved metabolic profiles and potentially reduced formation of toxic metabolites. researchgate.nettandfonline.com Furthermore, deuterated compounds are widely used as internal standards in quantitative bioanalysis, such as liquid chromatography-mass spectrometry (LC-MS), to ensure accurate and precise measurement of the parent drug and its metabolites in biological samples. clearsynth.comtexilajournal.comaptochem.com

Overview of Dapoxetine (B195078) and its Isotopic Analogs in Research

Dapoxetine is a selective serotonin (B10506) reuptake inhibitor (SSRI). nih.govmedchemexpress.com It is structurally similar to fluoxetine (B1211875) and works by inhibiting the serotonin transporter. nih.govamegroups.org Dapoxetine is extensively metabolized in the liver, primarily by the cytochrome P450 isoenzymes CYP2D6 and CYP3A4, into metabolites such as desmethyldapoxetine and didesmethyldapoxetine. amegroups.orgresearchgate.netlilymag.ir

Dapoxetine-d7 (hydrochloride) is a deuterated form of dapoxetine, where seven hydrogen atoms have been replaced with deuterium. medchemexpress.combiocompare.com This isotopic analog is primarily intended for use as an internal standard for the quantification of dapoxetine in biological samples using methods like gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS/MS). caymanchem.comnih.gov The use of a deuterated internal standard is considered the gold standard in bioanalysis because it has nearly identical chemical and physical properties to the analyte, co-elutes during chromatography, and can correct for variations in sample extraction and ionization efficiency, leading to highly accurate and robust results. aptochem.comresearchgate.net

Research studies have utilized Dapoxetine-d7 to develop and validate sensitive analytical methods for determining dapoxetine concentrations in human plasma. nih.govresearchgate.net These methods are crucial for pharmacokinetic studies that assess the absorption, distribution, metabolism, and excretion of dapoxetine. nih.gov For instance, a validated HPLC-MS/MS method using Dapoxetine-d7 as an internal standard was successfully applied to a pharmacokinetic study in healthy volunteers. nih.govresearchgate.net

Table 1: Key Applications of Isotopic Labeling in Pharmaceutical Research

Application Description Key Research Findings
Metabolic Pathway Tracing Following the journey of a drug through the body to understand its ADME profile. musechem.comchemicalsknowledgehub.com Allows for precise quantification of a drug and its metabolites in various biological matrices. nih.gov
Pharmacokinetic Modification Altering a drug's metabolic rate and half-life by substituting hydrogen with deuterium (Kinetic Isotope Effect). bioscientia.dewikipedia.org Deuteration can lead to reduced clearance, prolonged half-life, and increased systemic exposure. researchgate.net
Mechanistic Studies Investigating the specific sites and enzymes involved in drug metabolism. wikipedia.orgresearchgate.net Helps in identifying metabolic "hotspots" on a molecule and designing drugs with improved stability. plos.orgtandfonline.com

| Internal Standards | Using deuterated compounds for accurate quantification in bioanalytical methods like LC-MS. clearsynth.comtexilajournal.com | Provides a reliable reference for correcting analytical variability, ensuring precision and accuracy. aptochem.com |

Table 2: Properties and Research Use of Dapoxetine and Dapoxetine-d7

Compound Chemical Property Primary Research Application
Dapoxetine Selective Serotonin Reuptake Inhibitor (SSRI). nih.gov Subject of pharmacokinetic and metabolism studies. amegroups.orgresearchgate.net

| Dapoxetine-d7 (hydrochloride) | Deuterated analog of dapoxetine. medchemexpress.combiocompare.com | Used as an internal standard for the accurate quantification of dapoxetine in bioanalytical methods (e.g., LC-MS/MS). caymanchem.comnih.govresearchgate.net |

Structure

2D Structure

Chemical Structure Depiction
molecular formula C21H24ClNO B8118635 Dapoxetine-d7 (hydrochloride)

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

(1S)-3-(2,3,4,5,6,7,8-heptadeuterionaphthalen-1-yl)oxy-N,N-dimethyl-1-phenylpropan-1-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23NO.ClH/c1-22(2)20(18-10-4-3-5-11-18)15-16-23-21-14-8-12-17-9-6-7-13-19(17)21;/h3-14,20H,15-16H2,1-2H3;1H/t20-;/m0./s1/i6D,7D,8D,9D,12D,13D,14D;
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHWDIQRWYNMKFM-WISGJDKSSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(CCOC1=CC=CC2=CC=CC=C21)C3=CC=CC=C3.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C2C(=C1[2H])C(=C(C(=C2OCC[C@@H](C3=CC=CC=C3)N(C)C)[2H])[2H])[2H])[2H])[2H].Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis and Derivatization of Dapoxetine D7 Hydrochloride

Strategies for Deuterium (B1214612) Incorporation and Chiral Synthesis

The synthesis of Dapoxetine-d7 (hydrochloride) requires strategic planning to ensure both the precise placement of deuterium atoms and the formation of the correct stereoisomer. The pharmacologically active form of dapoxetine (B195078) is the (S)-enantiomer, making chiral synthesis a critical aspect of its production. nih.govresearchgate.net

Deuterium Incorporation: The introduction of deuterium into the dapoxetine structure can be achieved through several methods. One common approach involves the use of deuterated starting materials or reagents during the synthesis process. google.com Another strategy is the direct exchange of hydrogen atoms for deuterium on the dapoxetine molecule or its precursors, a method known as hydrogen isotope exchange (HIE). google.comnih.gov The dapoxetine molecule has twenty-three hydrogen atoms, which have varying capacities for exchange with deuterium. google.com For instance, certain aromatic protons can be replaced by deuterium under specific conditions, while others require the construction of the molecule from deuterated building blocks. google.com Late-stage HIE reactions, which avoid the need for pre-deuterated materials, are an area of active research. nih.gov

Characterization of Deuterated Analogs for Research Applications

Dapoxetine-d7 (hydrochloride) is primarily intended for use as an internal standard in research, particularly for the quantification of dapoxetine in biological matrices. caymanchem.comveeprho.com Its utility stems from the fact that it is chemically identical to dapoxetine but has a higher molecular weight due to the seven deuterium atoms. veeprho.comsimsonpharma.com This mass difference allows it to be distinguished from the non-deuterated compound in mass spectrometry-based assays. researchgate.net

The principal application of Dapoxetine-d7 is in pharmacokinetic studies, where it is used to ensure the accuracy and precision of bioanalytical methods. veeprho.comnih.gov When analyzing plasma samples, a known amount of Dapoxetine-d7 is added as an internal standard. researchgate.net Because the deuterated analog has nearly identical physicochemical properties and extraction recovery to the parent drug, it can correct for variations during sample processing and analysis. researchgate.net

High-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) is the standard technique for this application. researchgate.netnih.gov The method's validation includes assessments of selectivity, linearity, precision, and accuracy. nih.gov In this technique, both dapoxetine and Dapoxetine-d7 are monitored by their specific precursor-to-product ion transitions in multiple reaction monitoring (MRM) mode. researchgate.netresearchgate.net

Table 1: Physicochemical Properties of Dapoxetine-d7 (hydrochloride)

Property Value Source(s)
Chemical Name (S)-N,N-Dimethyl-3-(naphthalen-1-yloxy-d7)-1-phenylpropan-1-amine Hydrochloride simsonpharma.com
Molecular Formula C₂₁H₁₆D₇NO·HCl veeprho.comsimsonpharma.com
Molecular Weight 348.92 g/mol simsonpharma.comsimsonpharma.com

| Primary Application | Internal standard for quantification of dapoxetine by GC- or LC-MS | caymanchem.comveeprho.com |

Table 2: Mass Spectrometry Parameters for Dapoxetine Quantification Using Dapoxetine-d7 as an Internal Standard

Compound Precursor Ion (m/z) Product Ion (m/z) Source(s)
Dapoxetine 306.2 157.2 researchgate.netresearchgate.netnih.govgrafiati.com

| Dapoxetine-d7 | 313.2 | 164.2 | researchgate.netresearchgate.netnih.govgrafiati.com |

Table 3: Compound Names Mentioned in Article

Compound Name
(S)-tert-butanesulfinamide
Dapoxetine
Dapoxetine-d7 (hydrochloride)
Deuterium

Advanced Analytical Methodologies Utilizing Dapoxetine D7

Development and Validation of Bioanalytical Methods

Bioanalytical methods are essential for quantifying drug concentrations in biological matrices, such as plasma, which is crucial for pharmacokinetic studies. The use of a stable isotope-labeled internal standard like Dapoxetine-d7 is a cornerstone of modern bioanalytical practice, ensuring high accuracy and precision.

Role of Dapoxetine-d7 as Internal Standard in Quantitative Assays

Dapoxetine-d7 is frequently selected as an internal standard (IS) in quantitative assays for dapoxetine (B195078) in biological samples. mdpi.comnih.govnih.gov The primary role of an internal standard is to correct for the variability in sample preparation and instrument response. Since Dapoxetine-d7 has physicochemical properties that are very similar to dapoxetine, it behaves almost identically during extraction, chromatography, and ionization. mdpi.com This co-elution and similar behavior help to compensate for potential analyte loss during sample processing and fluctuations in the mass spectrometer's performance, thereby improving the accuracy and precision of the measurement. nih.govbohrium.com By adding a known amount of Dapoxetine-d7 to each sample, the ratio of the analyte's response to the internal standard's response is used for quantification, which is more reliable than relying on the absolute response of the analyte alone.

High-Performance Liquid Chromatography Coupled with Tandem Mass Spectrometry (HPLC-MS/MS) Methodologies

High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS) is a powerful and widely used technique for the quantitative determination of drugs and their metabolites in complex biological fluids. mdpi.comnih.govnih.gov This method offers high selectivity and sensitivity, allowing for the detection of very low concentrations of dapoxetine in plasma. mdpi.comnih.gov The HPLC component separates dapoxetine and Dapoxetine-d7 from other endogenous components in the plasma sample, while the tandem mass spectrometer provides specific detection and quantification based on their unique mass-to-charge ratios (m/z). mdpi.comnih.govnih.gov

The development of a successful HPLC-MS/MS method hinges on the careful optimization of both chromatographic and mass spectrometric parameters to achieve the desired sensitivity, selectivity, and speed of analysis.

For the chromatographic separation, various reversed-phase columns, such as C8 or C18, are typically employed. nih.govrsc.org The mobile phase composition, usually a mixture of an organic solvent like acetonitrile (B52724) or methanol (B129727) and an aqueous buffer containing a modifier like formic acid or ammonium (B1175870) acetate, is optimized to achieve good peak shape and resolution for dapoxetine and Dapoxetine-d7, while minimizing the analytical run time. nih.govrsc.org

In terms of mass spectrometric parameters, the instrument is typically operated in the positive electrospray ionization (ESI) mode. mdpi.comnih.govnih.gov The specific precursor-to-product ion transitions for both dapoxetine and Dapoxetine-d7 are monitored in Multiple Reaction Monitoring (MRM) mode, which provides high selectivity. The optimization of parameters such as declustering potential, collision energy, and entrance potential is crucial for maximizing the signal intensity of the target analytes. mdpi.com

A summary of typical optimized mass spectrometric parameters from a validated bioanalytical method is presented in the table below. mdpi.com

ParameterDapoxetineDapoxetine-d7
Precursor Ion (m/z) 306.2313.2
Product Ion (m/z) 157.2164.2
Declustering Potential (DP) Optimized for maximum signalOptimized for maximum signal
Collision Energy (CE) Optimized for maximum signalOptimized for maximum signal
Entrance Potential (EP) Optimized for maximum signalOptimized for maximum signal

This interactive table summarizes the optimized mass spectrometric parameters for the analysis of Dapoxetine and its internal standard, Dapoxetine-d7.

A bioanalytical method must be rigorously validated to ensure its reliability for research applications. nih.goveuropa.euau.dk This validation process assesses several key parameters as outlined by regulatory guidelines.

Selectivity: The method's ability to differentiate and quantify the analyte in the presence of other components in the sample. nih.gov This is typically assessed by analyzing blank plasma samples from multiple sources to check for interferences at the retention times of dapoxetine and Dapoxetine-d7. nih.gov

Linearity: The method should demonstrate a linear relationship between the analyte concentration and the instrument response over a defined range. nih.gov Calibration curves are generated by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration, and the correlation coefficient (r²) is expected to be close to 1. nih.gov

Precision and Accuracy: Precision refers to the closeness of repeated measurements, while accuracy is the closeness of the measured value to the true value. europa.euau.dk These are evaluated at multiple concentration levels (low, medium, and high quality control samples) both within a single analytical run (intra-day) and across different runs on different days (inter-day). mdpi.comnih.gov The relative standard deviation (RSD) for precision and the percentage deviation from the nominal concentration for accuracy should be within acceptable limits, typically ±15% (±20% at the lower limit of quantification). europa.eu

Matrix Effects: This assesses the influence of co-eluting, undetected matrix components on the ionization of the analyte. qub.ac.uknih.gov It is evaluated by comparing the response of the analyte in a post-extraction spiked sample to the response of the analyte in a neat solution. mdpi.com

Dilution Integrity: This ensures that samples with concentrations above the upper limit of the calibration range can be diluted with blank matrix and still provide accurate results. mdpi.com

Extraction Recovery: This measures the efficiency of the extraction procedure in recovering the analyte from the biological matrix. nih.govresearchgate.net It is determined by comparing the analyte response in a pre-extraction spiked sample to that in a post-extraction spiked sample. mdpi.com

The following table presents a summary of method validation results from a study that developed and validated an HPLC-MS/MS method for dapoxetine in human plasma using Dapoxetine-d7 as the internal standard. mdpi.com

Validation ParameterResult
Linearity Range 2.00 - 1000 ng/mL
Correlation Coefficient (r²) > 0.99
Intra-day Precision (RSD) < 15%
Inter-day Precision (RSD) < 15%
Intra-day Accuracy Within ±15% of nominal
Inter-day Accuracy Within ±15% of nominal
Matrix Effect No significant interference observed
Extraction Recovery 99.7% - 104.2%

This interactive table summarizes the key validation parameters and results for a bioanalytical method for dapoxetine utilizing Dapoxetine-d7.

Impurity Profiling and Forced Degradation Studies

Impurity profiling is a critical aspect of pharmaceutical development and quality control, ensuring the safety and efficacy of the final drug product. Forced degradation studies are intentionally conducted to identify potential degradation products that may form under various stress conditions.

Analytical Approaches for Impurity Detection and Quantification

High-performance liquid chromatography (HPLC) with UV detection is a common and effective technique for the detection and quantification of process-related impurities and degradation products in dapoxetine. ijrpc.comresearchgate.net The development of a stability-indicating HPLC method is crucial, which is a method capable of separating the active pharmaceutical ingredient (API) from its potential impurities and degradation products. tsijournals.comresearchgate.net

Forced degradation studies are performed by subjecting dapoxetine to stress conditions such as acid and base hydrolysis, oxidation, heat, and light. tsijournals.comresearchgate.netajpsonline.commedcraveonline.com The resulting samples are then analyzed by HPLC to identify and quantify any degradants formed. The chromatographic conditions, including the column, mobile phase, and detector wavelength, are optimized to achieve adequate separation of all components. ijrpc.comtsijournals.com In some cases, more advanced techniques like LC-MS may be employed for the structural elucidation of unknown impurities. researchgate.net The validation of these methods includes parameters such as specificity, linearity, precision, accuracy, and limits of detection and quantification for the identified impurities. ijrpc.com

Methodologies for Forced Degradation Analysis and Pathway Elucidation

Forced degradation studies are a regulatory requirement to understand the intrinsic stability of a drug substance. These studies expose the drug to harsh conditions to accelerate its degradation, helping to identify potential degradation products and establish degradation pathways.

To assess its stability, Dapoxetine hydrochloride has been subjected to a range of stress conditions as mandated by the International Council for Harmonisation (ICH) guidelines. nih.govbohrium.comcaymanchem.com

Acidic Hydrolysis: Degradation is induced by treating the drug with acids (e.g., 0.1 N HCl). bohrium.com Studies show that Dapoxetine experiences slight degradation under acidic conditions. caymanchem.com

Alkaline Hydrolysis: The drug is exposed to basic conditions (e.g., 0.1 M NaOH) to assess its susceptibility to base-catalyzed degradation. bohrium.com Similar to acidic conditions, slight degradation is observed. caymanchem.com

Oxidative Stress: The effect of oxidation is studied using reagents like hydrogen peroxide (e.g., 3% H₂O₂). Research indicates that Dapoxetine is particularly susceptible to oxidation. caymanchem.com

Thermal Degradation: The solid drug substance is exposed to high temperatures (e.g., 50°C) to evaluate its thermal stability. Dapoxetine has been found to be stable under thermal stress. caymanchem.com

Photolytic Degradation: The drug is exposed to UV light to determine its photosensitivity. Dapoxetine has demonstrated stability under photolytic conditions. caymanchem.com

Table 3: Summary of Forced Degradation Studies on Dapoxetine
Stress ConditionReagent/ConditionObservationSource
Acid Hydrolysis0.1 N HCl, 80°CSlight degradation caymanchem.com
Alkaline Hydrolysis0.1 M NaOH, 80°CSlight degradation caymanchem.com
Oxidation3% H₂O₂Susceptible, significant degradation caymanchem.com
Thermal50°C (solid state)Stable caymanchem.com
PhotolyticUV lightStable caymanchem.com

A primary outcome of forced degradation studies is the development of stability-indicating analytical methods. nih.gov These methods must be able to separate, detect, and quantify the intact active pharmaceutical ingredient (API) in the presence of its degradation products, ensuring that the measured concentration of the API is accurate and not artificially inflated by co-eluting degradants. bohrium.comcaymanchem.com HPLC and UPLC methods are commonly developed for this purpose. nih.gov The specificity of these methods is demonstrated by analyzing samples from forced degradation studies, confirming that degradation product peaks are well-resolved from the main Dapoxetine peak. bohrium.comcaymanchem.com In the quantitative analysis of these stability samples, Dapoxetine-d7 would be used as an internal standard to ensure the highest level of accuracy.

Mechanistic Investigations of Dapoxetine Metabolism Through Isotopic Labeling

Identification of Metabolic Pathways and Enzyme Systems

Dapoxetine (B195078) undergoes extensive metabolism primarily in the liver and kidneys, a process governed by a consortium of enzyme systems. wikipedia.orgcyno.co.inquest.com.np In vitro studies utilizing human liver, kidney, and intestinal microsomes have been pivotal in identifying the key enzymatic players and the biotransformational pathways they catalyze. medicines.org.ukmedsinfo.com.autga.gov.au

The cytochrome P450 (CYP) superfamily of enzymes, located predominantly in the liver, is central to the metabolism of dapoxetine. amegroups.orgpatsnap.com Specific isoenzymes, namely CYP2D6 and CYP3A4, have been identified as the primary drivers of its Phase I metabolism. medicines.org.ukmims.comtaylorandfrancis.com These enzymes facilitate the initial chemical modifications of the dapoxetine molecule, preparing it for further processing and eventual elimination. patsnap.com The involvement of these specific CYPs is clinically significant, as their activity can be influenced by genetic polymorphisms and co-administered drugs, potentially affecting dapoxetine's pharmacokinetic profile. mims.comnih.gov For instance, individuals with genetic variants leading to lower CYP2D6 activity (poor metabolizers) may exhibit increased plasma concentrations of dapoxetine. mims.comnih.gov

Alongside the CYP450 system, flavin monooxygenase 1 (FMO1) plays a significant role in the biotransformation of dapoxetine. quest.com.npmedicines.org.ukmedsinfo.com.autaylorandfrancis.com This enzyme, also present in the liver and kidneys, contributes to the metabolic clearance of the drug. medicines.org.uktaylorandfrancis.com Specifically, FMO1 is primarily responsible for the N-oxidation of dapoxetine, a key metabolic reaction. mpa.se The combined action of CYPs and FMO1 ensures the efficient and multi-pathway breakdown of the drug. medicines.org.uk

The metabolism of dapoxetine proceeds through several well-defined biotransformational reactions. medicines.org.ukmedsinfo.com.autga.gov.au Following oral administration, the drug undergoes significant first-pass metabolism. medicines.org.ukmedsinfo.com.au The primary pathways include:

N-oxidation: This reaction leads to the formation of dapoxetine-N-oxide, the major circulating metabolite in plasma. cyno.co.inquest.com.npmedsinfo.com.au However, this metabolite is considered pharmacologically inactive. wikipedia.orgopenaccessjournals.com

N-demethylation: This process results in the creation of desmethyldapoxetine and didesmethyldapoxetine. wikipedia.orgmedsinfo.com.au Unlike dapoxetine-N-oxide, these metabolites retain pharmacological activity. Desmethyldapoxetine is roughly equipotent to dapoxetine itself. tga.gov.aumims.com

Naphthyl Hydroxylation: This involves the addition of a hydroxyl group to the naphthalene (B1677914) ring of the dapoxetine molecule. medicines.org.ukmedsinfo.com.autga.gov.au

Glucuronidation and Sulfation: These are Phase II conjugation reactions where glucuronic acid or a sulfate (B86663) group is attached to the modified dapoxetine metabolites. medicines.org.ukmedsinfo.com.autga.gov.au This process significantly increases the water solubility of the metabolites, facilitating their rapid elimination from the body, primarily via urine. wikipedia.orgcyno.co.in

A study using human liver microsomes identified eleven distinct biotransformation products, confirming that N-dealkylation, hydroxylation, and N-oxidation are the principal metabolic reactions. nih.gov

Table 1: Key Enzymes and Biotransformational Reactions in Dapoxetine Metabolism

Enzyme System Primary Location(s) Key Biotransformational Reactions Resulting Metabolites
CYP2D6 Liver N-demethylation, Naphthyl Hydroxylation Desmethyldapoxetine, Didesmethyldapoxetine, Hydroxylated metabolites
CYP3A4 Liver, Intestine N-demethylation, Naphthyl Hydroxylation Desmethyldapoxetine, Didesmethyldapoxetine, Hydroxylated metabolites
FMO1 Liver, Kidney N-oxidation Dapoxetine-N-oxide
Phase II Enzymes Liver Glucuronidation, Sulfation Conjugated (water-soluble) metabolites for excretion

Tracing Metabolite Formation and Disposition using Deuterated Analogs

The use of deuterated analogs like Dapoxetine-d7 is fundamental to modern pharmacokinetic analysis. veeprho.cominvivochem.com In bioanalytical methods, a known quantity of Dapoxetine-d7 is added to biological samples (e.g., plasma) as an internal standard before processing. lilymag.irmdpi.comresearchgate.net Because Dapoxetine-d7 behaves identically to the non-labeled drug during extraction and ionization, but is distinguishable by its higher mass in a mass spectrometer, it allows for highly accurate and precise quantification of the parent drug. mdpi.comresearchgate.net This technique corrects for any potential loss of analyte during sample preparation, ensuring the reliability of the resulting data. Such studies have been crucial in defining dapoxetine's pharmacokinetic profile, including its rapid absorption and biphasic elimination. lilymag.ir

Preclinical Models for Metabolic Disposition Studies

Preclinical models are essential for elucidating metabolic pathways before human trials. These systems allow for controlled investigation into how a drug is processed by the body's enzymatic machinery.

In vitro systems are the workhorse of metabolic research. researchgate.netadmescope.com Human liver and kidney microsomes are subcellular fractions that contain high concentrations of the drug-metabolizing enzymes found in the endoplasmic reticulum, including the crucial CYP450 and FMO enzymes. researchgate.netevotec.com These models are relatively low-cost, amenable to high-throughput screening, and can be prepared and stored for long periods. researchgate.netevotec.com Studies using human liver and kidney microsomes have been instrumental in confirming that CYP2D6, CYP3A4, and FMO1 are the primary enzymes clearing dapoxetine. medicines.org.ukmedsinfo.com.autga.gov.au These in vitro assays allow researchers to determine a compound's intrinsic clearance, identify its metabolites, and investigate potential drug-drug interactions by observing the inhibition or induction of specific enzymes. mpa.seevotec.comnih.gov

Utilization of Animal Models for Pharmacokinetic Disposition Studies (e.g., Mouse, Rat, Rabbit, Dog, Monkey)

The pharmacokinetic properties of dapoxetine have been extensively evaluated in a variety of preclinical animal models to understand its absorption, distribution, metabolism, and excretion (ADME) profile. Species such as the mouse, rat, rabbit, dog, and monkey have been instrumental in these investigations. mpa.setmda.go.tz Isotopic labeling, a key technique in such studies, involves using isotopically modified versions of the drug, such as Dapoxetine-d7 or radiolabeled [14C]dapoxetine and [11C]dapoxetine, to trace the compound's path through the body. tga.gov.aunih.govgrafiati.comcaymanchem.com

Pharmacokinetic studies have shown rapid absorption and clearance of dapoxetine in mice, rats, and dogs. tga.gov.au In contrast, absorption and clearance were slower in monkeys. tga.gov.au The rat and monkey have been identified as adequate species for non-clinical safety and toxicity evaluations. mpa.se While comprehensive ADME data in rabbits is limited, the species has been used in developmental toxicity studies. mpa.se

Biodistribution studies using [11C]dapoxetine hydrochloride in rats have provided specific details on tissue concentration over time. Following intravenous injection, the highest concentration of radioactivity was found in the lungs, with significant accumulation also observed in the brain. nih.gov Preliminary positron emission tomography (PET) imaging in a Rhesus monkey using [11C]dapoxetine.HCl also demonstrated significant binding in the brain, highlighting the compound's ability to cross the blood-brain barrier. tga.gov.aunih.gov The deuterated form, Dapoxetine-d7, serves as a critical internal standard for the accurate quantification of dapoxetine in biological samples, such as plasma, during pharmacokinetic studies using gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS). grafiati.comcaymanchem.com

Table 1: Animal Models in Dapoxetine Pharmacokinetic Research
Animal ModelType of StudyKey FindingsReference
MouseSingle-dose toxicity, Carcinogenicity, ExcretionRapid absorption and clearance. Primary excretion of metabolites via urine. mpa.setga.gov.au
RatSingle & Repeat-dose toxicity, Fertility, Carcinogenicity, BiodistributionRapid absorption and clearance. Primary excretion of metabolites via the liver (biliary). mpa.setga.gov.au High concentration of [11C]dapoxetine found in lungs and brain. nih.gov mpa.setga.gov.aunih.gov
RabbitEmbryo-fetal developmentUsed to assess teratogenicity; metabolic and toxicokinetic data are limited. mpa.se
DogSingle & Repeat-dose toxicity, MetabolismRapid absorption and clearance. Primary excretion of metabolites via the liver. mpa.setga.gov.au
Monkey (Rhesus, Cynomolgus)Single & Repeat-dose toxicity, Metabolism, PET ImagingSlower absorption and clearance compared to other species. tga.gov.au Urinary excretion profile similar to humans. mpa.se PET studies show significant brain binding. nih.gov mpa.setga.gov.aunih.gov
Table 2: Biodistribution of [11C]Dapoxetine.HCl in Rats (% Injected Dose per Gram)
Organ5 min30 min60 min
Lung4.56 ± 0.271.28 ± 0.180.67 ± 0.04
Brain0.76 ± 0.020.46 ± 0.040.27 ± 0.01
Data derived from biodistribution studies in Sprague-Dawley rats. nih.gov

Comparative Metabolic Profiles and Species-Specific Differences

The metabolism of dapoxetine is extensive and reveals significant species-specific differences when comparing animal models to humans. mpa.setga.gov.au The primary metabolic pathways for dapoxetine include N-oxidation, N-demethylation, and hydroxylation, followed by conjugation with glucuronic acid or sulfate. mpa.setga.gov.au

In humans, the main circulating metabolite is dapoxetine-N-oxide, which is formed primarily by flavin monooxygenase 1 (FMO1) and is considered to have no significant clinical effect. tga.gov.auwikipedia.org While dapoxetine-N-oxide is also found in the plasma of mice, rats, and dogs, there are quantitative differences in exposure levels across all tested animal species. mpa.setga.gov.au Systemic exposure to dapoxetine-N-oxide relative to the parent drug is comparable in rats and humans, but proportionally lower in monkeys. tga.gov.au

Excretion pathways also vary significantly among species. Following oral administration of [14C]dapoxetine, excretion of radioactivity was primarily through the urine in mice, monkeys, and humans. tga.gov.au In contrast, the liver was the main excretory organ in rats and dogs, with elimination occurring predominantly via biliary excretion. mpa.setga.gov.au The metabolic profile in monkey urine was found to be the most similar to that of humans. mpa.se These differences underscore the importance of selecting appropriate animal models for predicting human metabolism and pharmacokinetics. nih.gov

Table 3: Comparative Metabolism and Excretion of Dapoxetine
SpeciesPrimary Metabolic PathwaysKey MetabolitesPrimary Excretion RouteReference
HumanN-oxidation, Demethylation, Hydroxylation, ConjugationDapoxetine-N-oxide, Desmethyldapoxetine, DidesmethyldapoxetineRenal (Urine) mpa.setga.gov.auwikipedia.org
MonkeyDemethylation (more extensive than humans), N-oxidation, ConjugationDesmethyldapoxetine, Didesmethyldapoxetine, Dapoxetine-N-oxideRenal (Urine) mpa.setga.gov.au
RatDemethylation (more extensive than humans), N-oxidationDesmethyldapoxetine, Didesmethyldapoxetine, Dapoxetine-N-oxideBiliary (Liver) mpa.setga.gov.au
DogN-oxidation, DemethylationDapoxetine-N-oxideBiliary (Liver) mpa.setga.gov.au
MouseN-oxidation, DemethylationDapoxetine-N-oxideRenal (Urine) mpa.setga.gov.au

Molecular Pharmacodynamics and Ligand Biomolecule Interactions

Mechanisms of Serotonin (B10506) Transporter Inhibition at a Molecular Level

Dapoxetine (B195078) is a potent and selective serotonin reuptake inhibitor (SSRI). nih.gov Its primary mechanism of action involves the inhibition of the human serotonin transporter (SERT), a key protein in the regulation of serotonergic neurotransmission. nih.govnih.gov By binding to SERT, dapoxetine blocks the reuptake of serotonin from the synaptic cleft into the presynaptic neuron. nih.gov This action leads to an increased concentration of serotonin in the synapse, thereby enhancing its activity at postsynaptic receptors. drugbank.com

While initially developed as an antidepressant, its unique pharmacokinetic profile, characterized by rapid absorption and elimination, made it more suitable for other therapeutic applications. drugbank.com The inhibition of SERT is concentration-dependent. nih.gov Studies in cells expressing human transporters show that dapoxetine has a high affinity for SERT. nih.gov The order of potency for transporter inhibition is serotonin > norepinephrine (B1679862) >> dopamine. nih.govresearchgate.net This selectivity for the serotonin transporter is a defining feature of its molecular action.

Receptor Binding Profile Analysis and Molecular Interactions (e.g., 5-HT1A, 5-HT1B, 5-HT2C Receptors)

The therapeutic effects of modulating serotonin levels are mediated through various serotonin receptor subtypes. Experimental evidence suggests that 5-HT1A, 5-HT1B, and 5-HT2C receptors are particularly involved in the central nervous system pathways that dapoxetine influences. drugbank.com The ejaculatory process is modulated by a complex interplay of these receptors. nih.gov Specifically, stimulation of 5-HT2C receptors is associated with a delay in ejaculation, whereas activation of 5-HT1A receptors can have an opposing effect. nih.govnih.gov

Chronic administration of SSRIs can lead to the desensitization of 5-HT1A and 5-HT1B autoreceptors, which further contributes to the increase of serotonin in the synapse. nih.gov Dapoxetine's efficacy is linked to its ability to enhance serotonergic neurotransmission, which in turn stimulates postsynaptic receptors like the 5-HT2C receptor. nih.gov

The binding affinity and inhibitory activity of dapoxetine at the primary monoamine transporters have been quantified, demonstrating its high selectivity for the serotonin transporter.

TransporterBinding Affinity (Ki)Inhibitory Activity (IC50)
Serotonin (5-HT)9.51.12 nM
Norepinephrine (NE)6.6202 nM
Dopamine (DA)5.81720 nM

Interactions with Nucleic Acids (e.g., DNA Binding Studies)

Recent research has explored the interaction between dapoxetine and calf thymus DNA (ctDNA) to understand its potential effects at the genetic level. These studies are crucial for characterizing the complete pharmacological profile of a molecule.

The interaction between dapoxetine and ctDNA has been investigated using several spectroscopic techniques. scispace.com

UV-Visible Absorption Spectroscopy: These studies confirmed the formation of a complex between dapoxetine and ctDNA.

Spectrofluorometry: Fluorescence quenching experiments indicated a static quenching mechanism, which occurs when the drug and DNA form a non-fluorescent ground-state complex. scispace.com

Circular Dichroism (CD) Spectroscopy: The CD spectrum of ctDNA shows a positive band associated with base stacking and a negative band related to helicity. Upon the addition of dapoxetine, no significant changes in the position or intensity of these bands were observed. scispace.com This lack of significant spectral change suggests that dapoxetine does not intercalate between the DNA base pairs, a process that would typically alter the DNA structure and its corresponding CD spectrum. scispace.com

Thermodynamic studies were conducted at different temperatures to elucidate the primary forces driving the binding interaction between dapoxetine and ctDNA. The analysis of the thermodynamic parameters (enthalpy change ΔH°, entropy change ΔS°, and Gibbs free energy change ΔG°) revealed that the binding process is spontaneous.

The positive values for both ΔH° and ΔS° indicate that the interaction is an entropy-driven process. scispace.com This thermodynamic signature is characteristic of hydrophobic interactions playing a significant role in the formation of the dapoxetine-ctDNA complex. scispace.com Furthermore, ionic strength studies ruled out electrostatic interactions as the primary binding mechanism. scispace.com

Temperature (K)ΔG° (kJ mol-1)ΔH° (kJ mol-1)ΔS° (J mol-1 K-1)
298-23.4515.54130.85
303-24.10
310-25.02

Computational Chemistry and Molecular Docking Studies

Ligand-Protein Interaction Modeling (e.g., ZIKV RdRp)

In a notable example of ligand-protein interaction, dapoxetine has been identified as a potential inhibitor of the Zika virus (ZIKV) RNA-dependent RNA polymerase (RdRp), a critical enzyme for viral replication. nih.govnih.gov Computational docking simulations, using the crystal structure of ZIKV NS5 protein (PDB: 5TFR), predicted that dapoxetine binds effectively within the RdRp structural domain. nih.gov

The modeling revealed that dapoxetine specifically occupies the “N” pocket located within the priming loop of the enzyme. nih.gov This is a crucial active site involved in the initiation and elongation of the viral RNA chain. nih.gov The binding is stabilized by the formation of one hydrogen bond and one H-pi bond between dapoxetine and the protein. nih.gov The direct binding of dapoxetine to ZIKV RdRp was experimentally validated using Surface Plasmon Resonance (SPR) analysis, which determined a dissociation constant (Kd) of 49.8 μM. nih.govmdpi.comresearchgate.net This confirms a strong affinity and interaction between the compound and the viral enzyme. nih.gov

Table 1: Summary of Dapoxetine Binding to ZIKV RdRp
ParameterFindingMethod
Target ProteinZika Virus (ZIKV) RNA-dependent RNA polymerase (RdRp)Computational Docking
Binding Site"N" pocket within the priming loop of the NS5 proteinComputational Docking
Predicted Interactions1 Hydrogen Bond, 1 H-Pi BondComputational Docking
Dissociation Constant (Kd)49.8 μMSurface Plasmon Resonance (SPR)

Analysis of Intermolecular Interactions (Hydrogen Bonds, Pi-Pi Stacking, C-H-Pi Interactions)

The stability and packing of Dapoxetine-d7 (hydrochloride) in its solid state are governed by a network of intermolecular interactions. Crystal structure analysis of (S)-dapoxetine hydrochloride reveals a complex three-dimensional arrangement held together by hydrogen bonds, π–π stacking, and C–H–π interactions. cambridge.orgresearchgate.net

Key interactions identified include:

Hydrogen Bonds : The chloride ions (Cl⁻) are central to the crystal packing, participating in multiple hydrogen bonds. The strongest of these is an N–H⋯Cl bond. cambridge.org Weaker C–H⋯Cl hydrogen bonds also contribute to connecting the protonated dapoxetine moieties (dapoxetinium) with the chloride ions, forming distinct layers. cambridge.orgresearchgate.net

Pi-Pi (π–π) Stacking : These interactions occur between the aromatic ring systems of adjacent dapoxetine molecules and are a significant force in the crystal structure. cambridge.org

C-H-Pi (C–H–π) Interactions : These weaker interactions are also present, with one notable interaction involving a C-H group and the phenyl ring of a neighboring molecule. These C–H–π bonds play a role in connecting the stacked layers of molecules along the c-axis. cambridge.orgresearchgate.net

Table 2: Key Intermolecular Interactions in Dapoxetine Hydrochloride Crystal Structure
Interaction TypeParticipating GroupsRole in Crystal Structure
Hydrogen Bond (Strong)N–H⋯ClConnects dapoxetinium and chloride ions within layers.
Hydrogen Bond (Weak)C–H⋯ClContributes to layer formation.
Pi-Pi StackingAromatic rings of adjacent moleculesStabilizes molecular packing.
C-H-Pi InteractionC–H group and phenyl ringConnects stacked layers along the c-axis.

Crystal Structure Analysis and Packing Arrangements

The crystal structure of (S)-dapoxetine hydrochloride has been determined from laboratory X-ray powder diffraction data. cambridge.orgcambridge.org The compound crystallizes in an orthorhombic system with the space group P2₁2₁2₁. researchgate.netcambridge.org The asymmetric unit of the crystal contains one chloride ion and one protonated dapoxetine moiety. cambridge.org

Table 3: Crystallographic Data for (S)-Dapoxetine Hydrochloride
ParameterValue
Crystal SystemOrthorhombic
Space GroupP2₁2₁2₁
a (Å)6.3208(3)
b (Å)10.6681(5)
c (Å)28.1754(10)
Volume (ų)1899.89(14)
Z (molecules/unit cell)4

Hirshfeld Surface Analysis and Fingerprint Plots for Intermolecular Contacts

To further quantify and visualize the various intermolecular contacts within the crystal structure, Hirshfeld surface analysis was performed. cambridge.org This technique maps the electron distribution of a molecule within a crystal to identify and analyze close intermolecular contacts. The associated two-dimensional fingerprint plots provide a summary of these interactions by plotting the distances from the surface to the nearest atoms inside and outside the surface. cambridge.org

For (S)-dapoxetine hydrochloride, this analysis confirmed that the crystal packing is primarily governed by H⋯π and H⋯Cl interactions. The fingerprint plots revealed the relative contributions of the most significant contacts: cambridge.orgcambridge.org

H⋯H contacts are the most abundant, contributing 59.7% of the total Hirshfeld surface area. cambridge.org

H⋯C/C⋯H contacts , representative of the C–H–π interactions, account for 28.6%. cambridge.org

H⋯Cl/Cl⋯H contacts , corresponding to the hydrogen bonds, make up 8.8% of the surface. cambridge.org

These results provide a quantitative breakdown of the intermolecular forces, highlighting the predominance of van der Waals forces (H⋯H) and the significant roles of C–H–π and hydrogen bonding in stabilizing the crystal lattice. cambridge.org

Q & A

How is Dapoxetine-d7 hydrochloride utilized as an internal standard in pharmacokinetic studies?

Basic Research Question
Dapoxetine-d7 hydrochloride is employed as a stable isotopically labeled internal standard (SIL-IS) in HPLC-MS/MS assays to quantify dapoxetine in biological matrices. Its structural similarity to the analyte ensures comparable extraction efficiency and ionization behavior, minimizing matrix effects. For example, in human plasma studies, protein precipitation with acetonitrile is used for sample preparation, where Dapoxetine-d7 corrects for variability during extraction and instrument response . This method achieves high sensitivity (LOQ ~0.5 ng/mL) and linearity (r² > 0.99) across clinically relevant concentrations.

What synthetic pathways are optimized for deuterated analogs like Dapoxetine-d7 hydrochloride?

Basic Research Question
Deuterated analogs are synthesized via selective hydrogen-deuterium exchange or deuterium incorporation during intermediate steps. For Dapoxetine-d7, deuterium is typically introduced at metabolically stable positions (e.g., methyl or aromatic groups) to avoid isotopic exchange in vivo. A validated 5-step synthesis route includes reduction, etherification, amination, separation, and HCl acidification, with deuterated reagents used at specific stages to ensure >99% isotopic purity . Critical quality controls involve NMR and LC-MS to confirm deuteration sites and exclude unlabeled impurities.

How does deuteration impact the pharmacokinetic profile of Dapoxetine hydrochloride in comparative studies?

Advanced Research Question
Deuteration alters pharmacokinetics by reducing metabolic clearance via the kinetic isotope effect (KIE). For Dapoxetine-d7, deuterium at key positions slows CYP3A4-mediated demethylation, extending its half-life compared to non-deuterated dapoxetine. However, researchers must validate that deuteration does not introduce unintended effects, such as altered protein binding or tissue distribution. Comparative studies require parallel administration of labeled and unlabeled forms, with LC-MS/MS monitoring to distinguish isotopic contributions . Data normalization against the internal standard (e.g., Dapoxetine-d7 itself) is critical to avoid assay bias.

What methodological considerations are critical when validating bioanalytical assays using Dapoxetine-d7 hydrochloride?

Advanced Research Question
Validation follows FDA/ICH guidelines, emphasizing specificity, accuracy (85–115%), precision (CV <15%), and stability. Key steps include:

  • Selectivity : Resolving Dapoxetine-d7 from plasma interferents (e.g., isomers or metabolites) using chromatographic gradients with retention time shifts ≥1.5 min .
  • Matrix Effects : Assessing ion suppression/enhancement via post-column infusion. Dapoxetine-d7 should exhibit <20% variability compared to analyte.
  • Cross-Validation : Ensuring the internal standard does not co-elute with metabolites (e.g., N-desmethyl dapoxetine), which may require tandem mass spectrometry with multiple reaction monitoring (MRM) .

How can researchers address discrepancies in bioanalytical data when using isotopic internal standards?

Advanced Research Question
Discrepancies often arise from isotopic interference or differential recovery. Mitigation strategies include:

  • Chromatographic Resolution : Optimizing column chemistry (e.g., C18 vs. phenyl-hexyl) to separate Dapoxetine-d7 from its unlabeled form and metabolites.
  • Dynamic Range Adjustment : Validating the internal standard’s linearity across the analyte’s concentration range to avoid saturation effects .
  • Batch-Specific Calibration : Including fresh calibration curves in each run to account for day-to-day instrument variability .
    Contradictory data should be reanalyzed using orthogonal methods, such as differential scanning calorimetry (DSC) for purity verification or high-resolution MS for isotopic pattern confirmation .

What are the challenges in ensuring isotopic purity for Dapoxetine-d7 hydrochloride in long-term stability studies?

Advanced Research Question
Deuterium loss via exchange with ambient moisture or light exposure can compromise isotopic purity. Stability studies under ICH conditions (25°C/60% RH, 40°C/75% RH) require:

  • Stability-Indicating Assays : Forced degradation (e.g., acid hydrolysis) to quantify deuterium retention using mass isotopomer distribution analysis (MIDA).
  • Packaging Controls : Storage in sealed, nitrogen-flushed vials to minimize isotopic exchange .
  • QC Checkpoints : Periodic LC-MS/MS analysis to monitor deuteration levels, with acceptance criteria set at ≥98% isotopic enrichment.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.